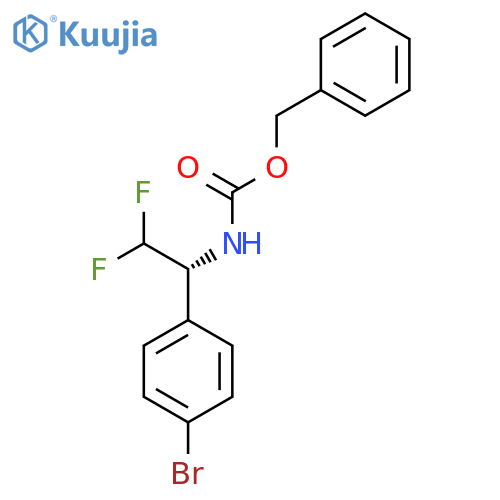

Cas no 2679805-32-2 (benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate)

2679805-32-2 structure

商品名:benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate

benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28300830

- 2679805-32-2

- benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate

- benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate

-

- インチ: 1S/C16H14BrF2NO2/c17-13-8-6-12(7-9-13)14(15(18)19)20-16(21)22-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,20,21)/t14-/m1/s1

- InChIKey: WHBWHEONNVODIF-CQSZACIVSA-N

- ほほえんだ: BrC1C=CC(=CC=1)[C@H](C(F)F)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 369.01760g/mol

- どういたいしつりょう: 369.01760g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 38.3Ų

benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28300830-0.5g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 95.0% | 0.5g |

$1632.0 | 2025-03-19 | |

| Enamine | EN300-28300830-5.0g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 95.0% | 5.0g |

$4930.0 | 2025-03-19 | |

| Enamine | EN300-28300830-0.25g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 95.0% | 0.25g |

$1564.0 | 2025-03-19 | |

| Enamine | EN300-28300830-0.05g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 95.0% | 0.05g |

$1428.0 | 2025-03-19 | |

| Enamine | EN300-28300830-2.5g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 95.0% | 2.5g |

$3332.0 | 2025-03-19 | |

| Enamine | EN300-28300830-1g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 1g |

$1701.0 | 2023-09-07 | ||

| Enamine | EN300-28300830-5g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 5g |

$4930.0 | 2023-09-07 | ||

| Enamine | EN300-28300830-0.1g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 95.0% | 0.1g |

$1496.0 | 2025-03-19 | |

| Enamine | EN300-28300830-10.0g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 95.0% | 10.0g |

$7312.0 | 2025-03-19 | |

| Enamine | EN300-28300830-1.0g |

benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |

2679805-32-2 | 95.0% | 1.0g |

$1701.0 | 2025-03-19 |

benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

2679805-32-2 (benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量